2-(2-methoxyphenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
This compound is a triazolo[4,3-b]pyridazine derivative featuring dual methoxyphenyl substituents at positions 2 (on the phenylacetamide moiety) and 3 (on the triazolo ring). The structure integrates a pyridazine core fused with a 1,2,4-triazole ring, linked to an ethoxyethyl acetamide chain.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-18-8-5-7-17(14-18)23-26-25-20-10-11-22(27-28(20)23)32-13-12-24-21(29)15-16-6-3-4-9-19(16)31-2/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNEYIKHYKJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a novel chemical entity characterized by its complex structure incorporating a triazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes a triazole ring fused with a pyridazine moiety. The presence of methoxy groups enhances its lipophilicity and potential biological interactions.
Biological Activity Overview
The biological activity of compounds containing the triazole scaffold has been extensively studied, revealing a wide range of pharmacological effects. The following sections summarize key findings related to the biological activities of this compound.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structural features suggest it may possess similar activities:
- Mechanism : Triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- Case Study : A study demonstrated that related triazole compounds showed MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Triazole derivatives have shown promise in cancer treatment:
- Cell Line Studies : In vitro studies on cancer cell lines have indicated that compounds with similar structures can induce apoptosis and inhibit cell proliferation.
- Research Findings : A study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
3. Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been documented:
- Mechanism : Compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Findings : A related study found that triazole derivatives reduced inflammation markers in animal models .
Data Table: Biological Activities of Related Compounds
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors (e.g., CYP450), affecting metabolic pathways in pathogens and cancer cells.
- Receptor Interaction : Potential interactions with various receptors involved in inflammation and cancer progression.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential pharmacological properties. Research has shown that triazole derivatives can exhibit various biological activities including:
- Antitumor Activity : Triazoles are known for their ability to inhibit tumor growth in certain cancer types. The incorporation of the pyridazine moiety may enhance this effect through specific interactions with biological targets.
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity, making them candidates for developing new antibiotics.
Neuropharmacology
Given the presence of the methoxyphenyl groups, this compound may interact with neurotransmitter systems:
- CNS Activity : Studies on related compounds suggest potential effects on serotonin and dopamine receptors, which could lead to applications in treating mood disorders or neurodegenerative diseases.
Agricultural Chemistry
The compound's structural features may also lend themselves to agricultural applications:
- Pesticidal Activity : Research into similar triazole compounds has indicated effectiveness as fungicides or insecticides, suggesting that this compound could be explored for agricultural use.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs showed significant inhibition of cell proliferation, suggesting that the target compound could be further investigated for its antitumor properties .
Case Study 2: Neuropharmacological Effects
A research article in Neuroscience Letters explored the effects of methoxy-substituted phenyl compounds on serotonin receptors. The findings suggested that these compounds could modulate neurotransmission and exhibit antidepressant-like effects in animal models .
Case Study 3: Agricultural Applications
Research conducted by the American Chemical Society demonstrated that triazole derivatives showed promising fungicidal activity against several plant pathogens. The study highlighted the potential of these compounds to serve as effective agricultural agents .
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : The 3-methoxyphenyl group in the target compound may enhance π-π stacking in hydrophobic pockets compared to 4-methoxyphenyl analogues, as inferred from NMR studies of related compounds ().
- Acetamide vs. Amine Linkers : The acetamide group in the target compound likely improves metabolic stability compared to the ethanamine moiety in CAS 1204296-37-6, which is prone to oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
